
3-Nitro-3'-trifluoromethoxy-biphenyl-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine is an organic compound characterized by the presence of a nitro group, a trifluoromethoxy group, and an amine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Industrial Production Methods
Industrial production of 3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Coupling Reactions: The biphenyl structure can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Various nucleophiles for substitution reactions, such as amines or thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Amines: From the reduction of the nitro group.
Substituted Biphenyls: From nucleophilic aromatic substitution or coupling reactions.
Scientific Research Applications
3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of nitro and trifluoromethoxy groups with biological systems.
Mechanism of Action
The mechanism of action of 3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4’-trifluoromethoxy-biphenyl-4-ylamine: Similar structure but different position of the nitro group.
3-Amino-3’-trifluoromethoxy-biphenyl-4-ylamine: Similar structure but with an amino group instead of a nitro group.
3-Nitro-3’-methoxy-biphenyl-4-ylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
3-Nitro-3’-trifluoromethoxy-biphenyl-4-ylamine is unique due to the combination of the nitro, trifluoromethoxy, and amine groups on a biphenyl scaffold. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-nitro-4-[3-(trifluoromethoxy)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-11(17)12(7-9)18(19)20/h1-7H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXKJBRVASTBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
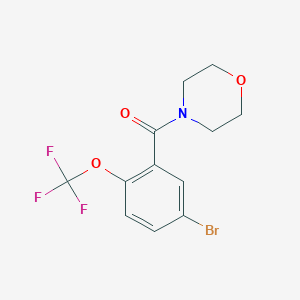
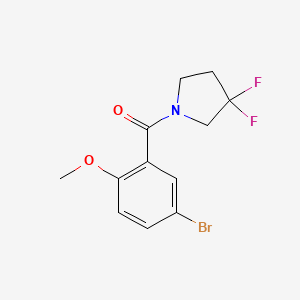
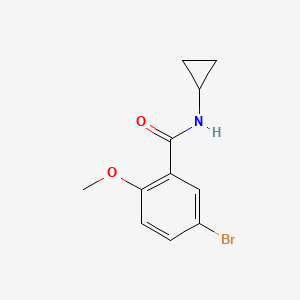
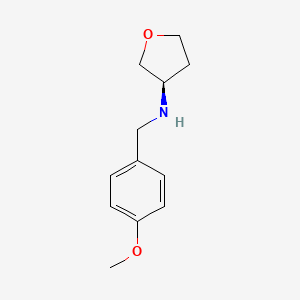
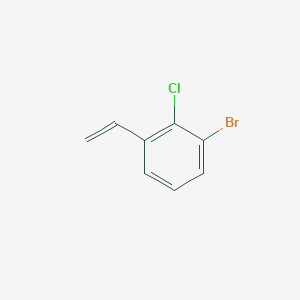
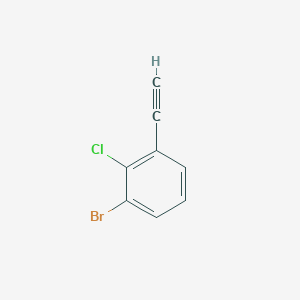
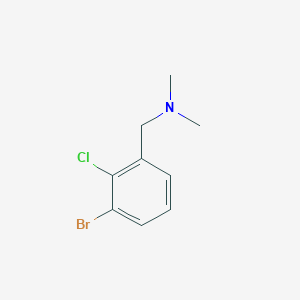
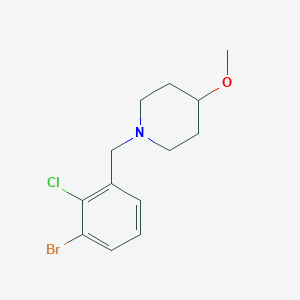
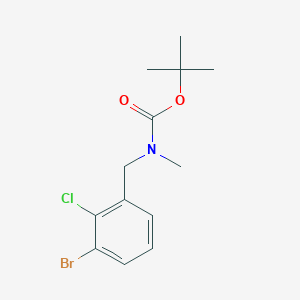
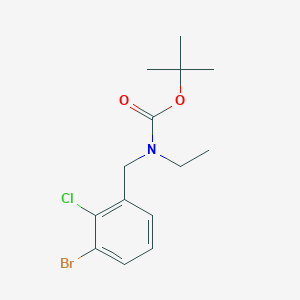
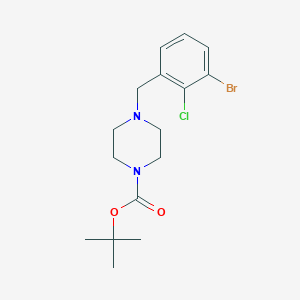

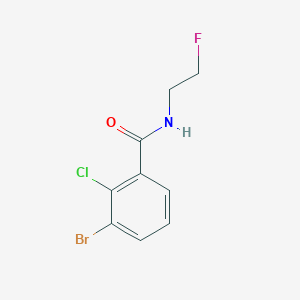
![6-Bromo-3-((2-(trimethylsilyl)ethoxy)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B8175431.png)
